molecular formula C11H14FNO B11904914 5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B11904914
M. Wt: 195.23 g/mol
InChI Key: SFFREFZFKNSDSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound with the molecular formula C11H14FNO and a molecular weight of 195.23 g/mol . This compound is characterized by the presence of a fluorine atom at the 5th position and a methoxy group at the 7th position on the naphthalene ring, which is partially hydrogenated to form a tetrahydronaphthalene structure. It is commonly used in various research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction conditions and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific receptors or enzymes.

    Industry: It is employed in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorine and methoxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or activation of specific receptors, leading to downstream biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both fluorine and methoxy groups in 5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine imparts unique chemical and biological properties, making it distinct from its analogs. These functional groups enhance its reactivity and binding affinity, making it a valuable compound in various research applications .

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

5-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H14FNO/c1-14-7-5-9-8(10(12)6-7)3-2-4-11(9)13/h5-6,11H,2-4,13H2,1H3

InChI Key

SFFREFZFKNSDSJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CCCC2N)C(=C1)F

Origin of Product

United States

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